3-chloro-4-methoxypyridine-2-carboxylic acid

Description

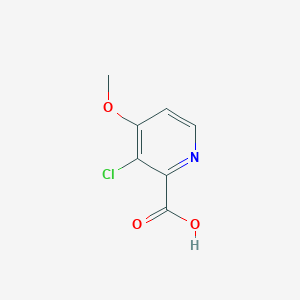

3-Chloro-4-methoxypyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine at position 3, a methoxy group at position 4, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-chloro-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVPNCAXAAQELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247243 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256822-07-7 | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256822-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Knovenagel Condensation

Malononitrile reacts with acetylacetaldehyde dimethyl acetal in toluene or methanol, catalyzed by piperidinium acetate.

- Intermediate : 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal.

- Conditions : 15–25°C, 24 hours.

Step 2: Acid-Catalyzed Cyclization

The intermediate is treated with concentrated sulfuric acid at 50°C to form 3-cyano-4-methyl-2-pyridone.

Step 3: Chlorination and Functionalization

- Chlorinating Agents : POCl₃ and PCl₅ (10:1 ratio) at 115°C.

- Hydrolysis : Conversion of the cyano group to a carboxylic acid via sulfuric acid-mediated hydrolysis.

Yield Optimization

- Combining POCl₃/PCl₅ increases chlorination efficiency (85–90% yield for analogous compounds).

- Hydrolysis at 90°C for 3 hours ensures complete conversion to the carboxylic acid.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | 3-Methoxypyridine-2-carboxylic acid | SOCl₂ | 60–75 | Moderate |

| Methoxylation | 3-Chloropyridine-2-carboxylic acid | DMS, NaOH | 50–65 | Low |

| Ring Synthesis | Malononitrile, Acetylacetaldehyde | POCl₃, H₂SO₄ | 70–85 | High |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 3-azido-4-methoxypyridine-2-carboxylic acid or 3-thiocyanato-4-methoxypyridine-2-carboxylic acid.

Oxidation Reactions: Formation of 3-chloro-4-methoxypyridine-2-carboxaldehyde or this compound.

Reduction Reactions: Formation of 3-chloro-4-methoxypyridine-2-methanol or 3-chloro-4-methoxypyridine-2-carboxaldehyde.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. Studies have shown that 3-chloro-4-methoxypyridine-2-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antifungal agents .

Case Study: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives from this compound, which exhibited enhanced antimicrobial activity compared to the parent compound. The modifications involved substituting different functional groups at specific positions on the pyridine ring, leading to compounds with improved efficacy against resistant strains .

Agrochemical Applications

Herbicide Development

The compound has been explored as a precursor for developing herbicides. Its structural features allow for modifications that enhance herbicidal activity against specific weed species while minimizing toxicity to crops .

Data Table: Herbicidal Efficacy Comparison

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Modified Derivative A | Setaria viridis | 90 |

| Modified Derivative B | Chenopodium album | 75 |

Material Science

Synthesis of Functional Materials

this compound has been utilized in synthesizing functional materials, particularly in creating polymer composites with enhanced thermal and mechanical properties. Its ability to form stable complexes with metal ions allows it to be used in coordination chemistry .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a standard reference material for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique spectral properties facilitate the development of analytical methods for detecting similar compounds in complex mixtures .

Mechanism of Action

The mechanism by which 3-chloro-4-methoxypyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-4-methoxypyridine-2-carboxylic acid with structurally related pyridine and pyrimidine carboxylic acids, emphasizing substituent effects, reactivity, and applications.

Substituent Type and Position

Key differences arise from variations in substituent groups (e.g., halogens, hydroxyl, methyl) and their positions on the aromatic ring.

Functional Group Impact

- Chlorine vs. Hydroxyl : Chlorine’s electron-withdrawing nature increases acidity and stabilizes intermediates in nucleophilic substitution reactions compared to hydroxyl groups, which promote hydrogen bonding .

- Methoxy vs. Methyl: Methoxy groups (–OMe) are stronger electron donors than methyl (–Me), influencing solubility and aromatic electrophilic substitution patterns .

- Carboxylic Acid Position : A carboxylic acid at position 2 (ortho to substituents) enhances steric hindrance and intramolecular hydrogen bonding compared to position 4 (para) .

Commercial Availability and Purity

Relevant compounds from the evidence highlight commercial trends:

- 2-Methoxyisonicotinic acid : Sold at >95% purity (GC) for ~JPY 18,000/1g, indicating high demand in research .

- 3,6-Dichloropyridine-2-carboxylic acid : Available in bulk for agrochemical production .

- Hydrochloride Salts : Derivatives like 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are marketed for enhanced solubility in drug formulations .

Biological Activity

3-Chloro-4-methoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with a methoxy group and a carboxylic acid functional group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The chlorine and methoxy groups enhance binding affinity, while the carboxylic acid can form hydrogen bonds with amino acid residues in the enzyme's active site, stabilizing the enzyme-inhibitor complex.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a study involving human cancer cell lines, it demonstrated cytotoxic effects, particularly against:

- Colorectal Cancer (SW480)

- Lung Cancer (A549)

- Ovarian Cancer (CH1)

The mechanism appears to involve apoptosis induction through caspase activation and inhibition of cell proliferation pathways .

Case Studies and Research Findings

- Inhibition of Bacterial Enzymes : A study highlighted that this compound effectively inhibited phosphopantetheinyl transferases (PPTases), essential for bacterial virulence. This inhibition was observed at submicromolar concentrations, indicating potential as a selective antibacterial agent .

- Synergistic Effects in Cancer Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting its utility in overcoming drug resistance in cancer therapy .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyridine ring significantly influenced biological activity. For instance, substituents on the 4-position of the pyridine ring were critical for maintaining antimicrobial efficacy .

Q & A

Basic: What are the common synthetic routes for 3-chloro-4-methoxypyridine-2-carboxylic acid?

The synthesis typically involves sequential functionalization of pyridine derivatives. A validated approach includes:

- Step 1: Methoxy Introduction : Oxidation of a methylpyridine precursor (e.g., 4-methoxy-2-methylpyridine) using potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) at 90–95°C to yield the carboxylic acid .

- Step 2: Chlorination : Electrophilic substitution (e.g., using Cl₂ or SOCl₂) or directed lithiation followed by chlorination. Positional selectivity is influenced by the methoxy group’s directing effects.

- Characterization : Elemental analysis (C, H, N), NMR (δ ~3.85 ppm for OCH₃, δ ~8–9 ppm for pyridine protons), and melting point determination are standard .

Basic: How is the compound characterized to confirm regiochemistry?

Key analytical methods include:

- ¹H NMR : Distinct chemical shifts for protons adjacent to substituents (e.g., methoxy at δ 3.85–4.0 ppm; pyridine protons at δ 7.0–9.8 ppm). Coupling patterns differentiate between 3- and 4-substituted isomers .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 54.92%, H: 4.57%, N: 9.15% for C₇H₇NO₃) .

- HPLC/GC : To resolve positional isomers or byproducts .

Advanced: How do competing reaction pathways affect synthesis yields, and how can they be mitigated?

Low yields (~47% in some methoxypyridine syntheses) arise from over-oxidation or side reactions. Strategies include:

- Controlled Oxidation : Gradual KMnO₄ addition to avoid excessive exothermic conditions .

- Protecting Groups : Temporarily blocking the carboxylic acid during chlorination to prevent decarboxylation.

- Regioselective Catalysis : Using transition metals (e.g., Pd) to direct substitutions, as seen in related pyridine boronic acid syntheses .

Advanced: What are the stability challenges of this compound under varying pH conditions?

- Acidic Conditions : Methoxy groups may hydrolyze to hydroxy derivatives (e.g., 3-chloro-4-hydroxypyridine-2-carboxylic acid) under strong acid, altering reactivity .

- Basic Conditions : Carboxylic acid deprotonation can enhance solubility but may promote decarboxylation at elevated temperatures.

- Recommendations : Store at neutral pH, avoid prolonged heating, and monitor degradation via TLC or HPLC .

Advanced: How can computational modeling predict reactivity in further functionalization?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group (electron-withdrawing) deactivates the ring, while the methoxy group (electron-donating) directs substitutions to specific positions (e.g., C-5 or C-6).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in cross-coupling reactions .

Basic: What derivatives are commonly synthesized from this compound for biological studies?

- Amides/Esters : React with amines/alcohols to create prodrug candidates (e.g., methyl esters for enhanced membrane permeability).

- Metal Complexes : Coordinate with transition metals (e.g., Cu²⁺) for antimicrobial activity studies, as seen in related oxazolo-pyridine derivatives .

Advanced: How to resolve contradictions in reported reaction yields for methoxypyridine precursors?

Variations in yields (e.g., 47% for 5-methoxy vs. 84% for 6-methoxy isomers) are attributed to steric hindrance and solubility differences. Recommendations:

- Optimize Stoichiometry : Adjust KMnO₄ ratios to minimize over-oxidation .

- Stepwise Synthesis : Isolate intermediates (e.g., copper salts) to improve purity before chlorination .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?

- Methoxy Directing Effects : The methoxy group at C-4 activates the ortho (C-3) and para (C-5) positions. Chlorination at C-3 is favored due to reduced steric hindrance compared to C-5.

- Electronic Effects : Chloro at C-3 deactivates the ring, limiting further electrophilic attacks unless strong directing groups (e.g., –NH₂) are introduced .

Basic: What analytical challenges arise in distinguishing structural isomers?

- NMR Coupling : Vicinal coupling (J = 2–5 Hz) in pyridine protons helps differentiate 3-chloro-4-methoxy from 4-chloro-3-methoxy isomers.

- Mass Spectrometry : High-resolution MS identifies exact mass differences (e.g., Cl vs. OCH₃ isotopic patterns) .

Advanced: What role does this compound play in multicomponent reactions (MCRs)?

- Building Block : The carboxylic acid acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids) .

- Heterocycle Formation : Participates in cyclizations to form fused rings (e.g., oxazolo-pyridines), leveraging its dual functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.